molecular formula C17H11Cl B022573 1-Chloromethylfluoranthene CAS No. 103395-25-1

1-Chloromethylfluoranthene

Cat. No.: B022573
CAS No.: 103395-25-1
M. Wt: 250.7 g/mol
InChI Key: SPJBTHZWYOIYQR-UHFFFAOYSA-N
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Description

1-Chloromethylfluoranthene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a fluoranthene core with a chloromethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloromethylfluoranthene can be synthesized through several methods. One common approach involves the chloromethylation of fluoranthene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloromethylfluoranthene undergoes various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a methylfluoranthene derivative.

    Substitution: The chloromethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide for hydroxyl substitution, ammonia for amino substitution, and alkyl halides for alkyl substitution.

Major Products Formed:

    Oxidation: Fluoranthene-1-carboxylic acid.

    Reduction: 1-Methylfluoranthene.

    Substitution: 1-Hydroxymethylfluoranthene, 1-Aminomethylfluoranthene, and various alkylfluoranthenes.

Scientific Research Applications

1-Chloromethylfluoranthene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a fluorescent probe for imaging and diagnostic purposes.

    Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-Chloromethylfluoranthene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins and DNA. This interaction can affect cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

    1-Methylfluoranthene: Similar structure but lacks the chlorine atom.

    1-Hydroxymethylfluoranthene: Contains a hydroxyl group instead of a chlorine atom.

    1-Aminomethylfluoranthene: Contains an amino group instead of a chlorine atom.

Uniqueness: 1-Chloromethylfluoranthene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

1-(chloromethyl)fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJBTHZWYOIYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145813
Record name Fluoranthene, 1-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103395-25-1
Record name Fluoranthene, 1-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103395251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 1-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a RB flask equipped with magnetic stirring bar, condenser, addition funnel, thermometer and N2 inlet line with bubbler was added 1-hydroxymethylfluoranthene (3B, 12.0 g, 0.052 mol), and dry PhCH3 (500 mL). To the mixture was added SOCl2 (Aldrich, 15.73 g, 0.132 mol, 9.5 mL) dropwise over 15 min. The mixture was then heated at 80° overnight and then refluxed for 1 h. The solvent was removed by rotary evaporation to give a crude off white solid. The material was redissolved in PhCH3 (300 mL) followed again by rotary evaporation. The process was repeated two additional times to give the crude product 1-chloromethylfluoranthene which was used without further purification.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Chloromethylfluoranthene
1-Chloromethylfluoranthene
Reactant of Route 3
Reactant of Route 3
1-Chloromethylfluoranthene
Reactant of Route 4
1-Chloromethylfluoranthene
Reactant of Route 5
1-Chloromethylfluoranthene
Reactant of Route 6
1-Chloromethylfluoranthene

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